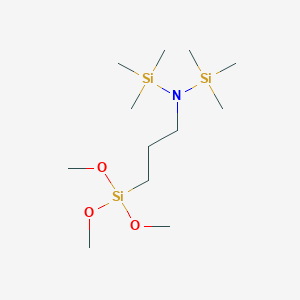

![molecular formula C6H3BrFN3 B6360943 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine CAS No. 1454814-05-1](/img/structure/B6360943.png)

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine

説明

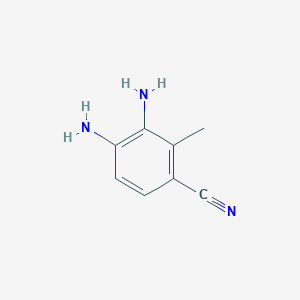

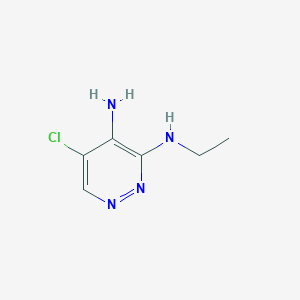

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is a synthetic heterocyclic compound with the molecular formula C6H3BrFN3 . It has an average mass of 216.010 Da and a monoisotopic mass of 214.949432 Da .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of bromine (Br), fluorine (F), nitrogen (N), and hydrogen (H) atoms in its structure . The exact structure can be determined using techniques like X-ray diffraction (XRD) and density functional theory (DFT) calculations .科学的研究の応用

Synthetic Methodologies and Chemical Properties

A significant aspect of research on 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is its role in synthetic chemistry. Akkaoui et al. (2010) demonstrated the efficient direct arylation of imidazo[1,2‐b]pyridazines, highlighting a methodology that enables the synthesis of various 3-(hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields. This process, which includes microwave-assisted, one-pot, two-step Suzuki cross-coupling/ palladium-catalysed arylation, is crucial for expanding the molecular diversity of this compound class with high purity and yields, thus providing a green and efficient approach to synthesizing these heterocycles Akkaoui et al., 2010.

Biological Activities and Drug Development

From a medicinal chemistry perspective, the imidazo[1,2-b]pyridazine scaffold is a versatile core structure for the development of bioactive compounds. Galtier et al. (2003) synthesized novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines, exploring their antiviral activity. While these compounds did not exhibit antiviral activity against HIV, some showed potent inhibition of human cytomegalovirus and varicella-zoster virus replication in vitro. This suggests that modifications of the imidazo[1,2-b]pyridazine core can lead to significant antiviral properties, indicating the compound's potential as a lead structure in antiviral drug development Galtier et al., 2003.

Antimicrobial and Anti-inflammatory Applications

Further expanding on its biological applications, Rao et al. (2018) developed an ecofriendly and expedient synthesis of imidazo[1,2-a]pyridines/pyrazines/pyrimidines showcasing the compound's potential in antimicrobial and anti-inflammatory domains. This methodology enabled the rapid preparation of a library of potential anti-inflammatory agents with strong inhibition of albumin denaturation and significant activity against certain bacteria Rao et al., 2018.

Safety and Hazards

The safety data sheet for similar compounds like 3-Bromo-6-chloroimidazo[1,2-b]pyridazine suggests that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

作用機序

Target of Action

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be associated with the tuberculosis bacterium.

Mode of Action

Imidazo[1,2-a]pyridine analogues are known to interact with their targets in a way that inhibits the growth of the tuberculosis bacterium . The negative potential region of the compound, which is usually related to the lone pair of electronegative atoms, exists in the O1 atom on the carbonyl group . This region is more likely to provide electrons, indicating a potential site for nucleophilic attack .

特性

IUPAC Name |

3-bromo-6-fluoroimidazo[1,2-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTGQNADSJRPIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

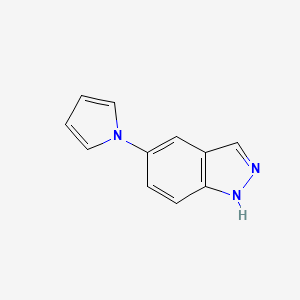

![cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B6360903.png)

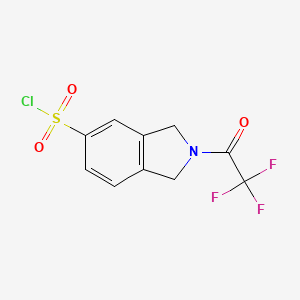

![8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one](/img/structure/B6360909.png)

![(2Z)-3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-propenoic acid](/img/structure/B6360928.png)